Sebacato de metil 1,2,2,6,6-pentametil-4-piperidilo

Descripción general

Descripción

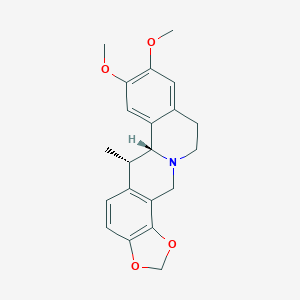

Methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate, also known as PEDA, is a high molecular weight organic compound derived from 2,2,6,6-tetramethylpiperidine (TMP). It contains two bulky amine functions and a long carbon chain, making the molecule compatible with hydrocarbon polymers . It is also known as light stabilizer ZX-818 .

Molecular Structure Analysis

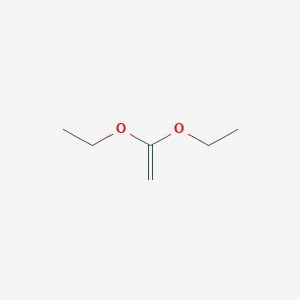

The molecular formula of Methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate is C21H39NO4 . The average mass is 369.539 Da and the monoisotopic mass is 369.287903 Da .Physical and Chemical Properties Analysis

Methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate has a density of 1.00±0.1 g/cm3, a boiling point of 387.1±32.0 °C, and a flash point of 187.9°C . Its vapor pressure is 3.38E-06mmHg at 25°C, and it has a refractive index of 1.48 .Aplicaciones Científicas De Investigación

Síntesis de naftalimidas emisoras de azul fotoestables

Este compuesto se utiliza como reactivo para sintetizar naftalimidas emisoras de azul fotoestables. Estos son importantes para aplicaciones que requieren emisión de luz estable con el tiempo sin degradación debido a la exposición a la luz u otros factores ambientales .

Quimiosensores de pH de naftalimida fluorescente azul

Otra aplicación es en la síntesis de quimiosensores de pH de naftalimida fluorescente azul. Estos quimiosensores se utilizan para detectar cambios en los niveles de pH mediante la emisión de fluorescencia, lo cual es crucial en diversos campos como la bioquímica y la vigilancia ambiental .

Síntesis de piperidinas congestionadas

El compuesto está involucrado en la síntesis de piperidinas congestionadas con nitrógeno unido por puente de hidrógeno intramolecular. Las piperidinas congestionadas tienen propiedades estructurales y electrónicas únicas que las hacen útiles en la ciencia de los materiales y la farmacéutica .

Síntesis de espiropiranos y espirooxazinas

Sirve como reactivo para sintetizar espiropiranos y espirooxazinas. Estos compuestos tienen aplicaciones en materiales inteligentes que cambian de color o transparencia en respuesta a estímulos externos como la luz o la temperatura .

Reacciones de fotorreducción de aminas

El sebacato de metil 1,2,2,6,6-pentametil-4-piperidilo se utiliza en reacciones de fotorreducción de aminas. Estas reacciones son significativas en la síntesis orgánica y se pueden aplicar para crear moléculas complejas para productos farmacéuticos y agroquímicos .

Resina fotosensible para impresión 3D

Este compuesto se utiliza en la preparación de resina fotosensible para aplicaciones de impresión 3D. La fotosensibilidad de la resina permite que se solidifique bajo condiciones específicas de luz, lo que permite la construcción precisa capa por capa de objetos tridimensionales .

Recubrimientos y pinturas

Cumple con los requisitos de alto rendimiento para recubrimientos duraderos a base de solventes y exteriores, incluidos los sistemas curables por radiación como los recubrimientos UV y por haz de electrones. También se utiliza en recubrimientos automotrices, recubrimientos industriales, tintes para madera y pinturas de bricolaje .

Recubrimientos superhidrófobos

Funcionalmente, crea una superficie reactiva en los sustratos para la aplicación de recubrimientos superhidrófobos utilizando nanopartículas de siloxano. Esta aplicación es fundamental para crear superficies que repelen el agua de manera efectiva .

Cada una de estas aplicaciones demuestra la versatilidad y la importancia del this compound en la investigación científica en diversos campos.

Sigma-Aldrich<a data-citationid="cc4913cd-3b0d-374b-465f-aeb

Safety and Hazards

Methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate may cause an allergic skin reaction (H317). It is hazardous to the aquatic environment, both short-term (Acute) - Category Acute 1 and long-term (Chronic) - Category Chronic 1 . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .

Mecanismo De Acción

Propiedades

IUPAC Name |

1-O-methyl 10-O-(1,2,2,6,6-pentamethylpiperidin-4-yl) decanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H39NO4/c1-20(2)15-17(16-21(3,4)22(20)5)26-19(24)14-12-10-8-7-9-11-13-18(23)25-6/h17H,7-16H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTCWVYFQGYOYJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1C)(C)C)OC(=O)CCCCCCCCC(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041831 | |

| Record name | Methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA | |

| Record name | Decanedioic acid, 1-methyl 10-(1,2,2,6,6-pentamethyl-4-piperidinyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

82919-37-7 | |

| Record name | Methyl 1,2,2,6,6-pentamethyl-4-piperidinyl sebacate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82919-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082919377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanedioic acid, 1-methyl 10-(1,2,2,6,6-pentamethyl-4-piperidinyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.761 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 1,2,2,6,6-PENTAMETHYL-4-PIPERIDYL SEBACATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47W9ZU9G0Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid](/img/structure/B179358.png)

![3H-Imidazo[4,5-b]pyridine, 2-chloro-5-(trifluoromethyl)-](/img/structure/B179360.png)

![9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione](/img/structure/B179362.png)

![Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B179369.png)

![[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl] 2-methylprop-2-enoate](/img/structure/B179379.png)

![4-[(2,4-Dimethylphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3h-pyrazol-3-one](/img/structure/B179387.png)